molecular formula C20H21F3N4O2S B2663931 1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1396843-84-7

1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2663931
CAS No.: 1396843-84-7
M. Wt: 438.47
InChI Key: RASSDGHKAGVNAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups, including a cyclopentyl group, a trifluoromethyl group, a benzoyl group, and a tetrahydrothiazolo[5,4-c]pyridin-2-yl group. The presence of these groups could give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. Common reactions could include substitution, addition, or elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Synthesis and Characterization

Research has demonstrated the compound's involvement in the synthesis of novel heterocyclic compounds, indicating its utility as a precursor or intermediate in organic synthesis. For instance, studies on the synthesis of polyfunctionality substituted heterocycles, such as thienopyrimido-1,2,4-triazoles, have explored reactions with similar compounds, emphasizing the role of such urea derivatives in generating new molecular structures with potential biological activities (El-Gazzar et al., 2002).

Antimicrobial Evaluation

The antimicrobial potential of compounds structurally related to "1-Cyclopentyl-3-(5-(2-(trifluoromethyl)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea" has been a focus of some studies. Research on novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, for example, has evaluated the synthesis and antimicrobial properties of these compounds, indicating the potential for similar compounds to serve as bases for developing new antimicrobial agents (Elgemeie et al., 2017).

Molecular Docking and Screening

The compound's derivatives have been subjected to molecular docking and in vitro screening for their potential as antimicrobial and antioxidant agents. For instance, research involving the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has included molecular docking to assess their binding energies against target proteins, highlighting the compound's relevance in the search for new therapeutic agents (Flefel et al., 2018).

Spectral Studies

Spectral studies on new dimethine cyanine dyes, including reactions with urea derivatives to form new asymmetrical oxazolo(imidazo)-[4,5-d]-pyrimidine-2(2)-dimethine cyanines, have explored the optical properties of these compounds. Such research underscores the utility of related compounds in developing materials with specific optical characteristics, which can be critical for applications ranging from sensing to photovoltaics (Koraiem et al., 1991).

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future research directions for this compound could include studying its potential uses, investigating its mechanism of action, and optimizing its synthesis process .

Properties

IUPAC Name

1-cyclopentyl-3-[5-[2-(trifluoromethyl)benzoyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O2S/c21-20(22,23)14-8-4-3-7-13(14)17(28)27-10-9-15-16(11-27)30-19(25-15)26-18(29)24-12-5-1-2-6-12/h3-4,7-8,12H,1-2,5-6,9-11H2,(H2,24,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASSDGHKAGVNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC3=C(S2)CN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.